8-(Dimethylamino)-1,4-dioxaspiro[4.5]decane-8-carbonitrile
Overview
Description
8-(Dimethylamino)-1,4-dioxaspiro[45]decane-8-carbonitrile is a complex organic compound with a unique spirocyclic structure
Scientific Research Applications
8-(Dimethylamino)-1,4-dioxaspiro[4.5]decane-8-carbonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
Industry: Used in the production of materials with specific properties, such as polymers and resins.
Safety and Hazards
The compound may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and to use only outdoors or in a well-ventilated area. Protective gloves, eye protection, and face protection should be worn when handling the compound .
Mechanism of Action
Mode of Action
The specific interactions of NSC623708 with its targets and the resulting changes are subjects of ongoing research .
Biochemical Pathways
As the research progresses, it is expected that the affected pathways and their downstream effects will be elucidated .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of NSC623708 have not been extensively studied. These properties are crucial in determining the bioavailability of the compound. Future research will likely focus on these aspects to understand how the compound is absorbed, distributed, metabolized, and excreted in the body .
Result of Action
It is known that the compound is promising for the production of important biologically active compounds .
Action Environment
Factors such as temperature, pH, and the presence of other molecules could potentially affect the action of NSC623708 .
Preparation Methods
The synthesis of 8-(Dimethylamino)-1,4-dioxaspiro[4.5]decane-8-carbonitrile typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane under specific conditions . This method is advantageous due to the availability of the starting materials and the relatively straightforward reaction conditions. Industrial production methods may involve optimization of this synthetic route to improve yield and purity.
Chemical Reactions Analysis
8-(Dimethylamino)-1,4-dioxaspiro[4.5]decane-8-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or alkylating agents.
Hydrolysis: The compound can be hydrolyzed to break down into simpler components.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used .
Comparison with Similar Compounds
Similar compounds to 8-(Dimethylamino)-1,4-dioxaspiro[4.5]decane-8-carbonitrile include:
1,4-Dioxa-8-azaspiro[4.5]decane: Shares a similar spirocyclic structure but lacks the dimethylamino and carbonitrile groups.
8-(Dimethylamino)-1-oxo-2-azaspiro[4.5]decane-8-carbonitrile: Similar structure but with different functional groups, leading to different chemical properties and applications.
The uniqueness of 8-(Dimethylamino)-1,4-dioxaspiro[4
Properties
IUPAC Name |
8-(dimethylamino)-1,4-dioxaspiro[4.5]decane-8-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2/c1-13(2)10(9-12)3-5-11(6-4-10)14-7-8-15-11/h3-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADDCVOVTPBVIOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1(CCC2(CC1)OCCO2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80326952 | |
Record name | NSC623708 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80326952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65619-92-3 | |
Record name | NSC623708 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80326952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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